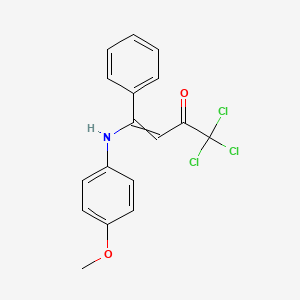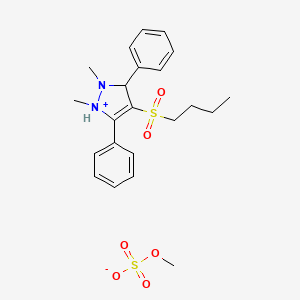
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of trichloromethyl, methoxyanilino, and phenyl groups attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone. This reaction can be carried out either neat or in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts such as cobalt oxide or titanium dioxide can be used under mild conditions.
Reduction: Copper catalysis combined with lithium fluoride or magnesium chloride activation is effective.
Substitution: Alkyl Grignard reagents can be used in iron-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Quinolines and other aromatic heterocycles.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines and related compounds.
Applications De Recherche Scientifique
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key metabolic processes in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloromethyl group.
1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane: Another compound with similar structural features but different biological activities.
Uniqueness
1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
59046-05-8 |
|---|---|
Formule moléculaire |
C17H14Cl3NO2 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
1,1,1-trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H14Cl3NO2/c1-23-14-9-7-13(8-10-14)21-15(11-16(22)17(18,19)20)12-5-3-2-4-6-12/h2-11,21H,1H3 |
Clé InChI |
SWKYNYQVZLMREF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=CC(=O)C(Cl)(Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)

![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)

![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)



![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)


